Seragakinone A
CAS No.:
Cat. No.: VC1857301
Molecular Formula: C26H26O12
Molecular Weight: 530.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26O12 |
|---|---|
| Molecular Weight | 530.5 g/mol |
| IUPAC Name | (1S,3S,5R,6S,11S)-9-acetyl-6,10,11,14,16-pentahydroxy-3-(2-hydroxypropan-2-yl)-18-methoxy-4-oxapentacyclo[11.8.0.01,5.06,11.015,20]henicosa-9,13,15(20),16,18-pentaene-8,12,21-trione |
| Standard InChI | InChI=1S/C26H26O12/c1-9(27)15-13(29)7-25(35)22-24(8-14(38-22)23(2,3)34)17(21(33)26(25,36)20(15)32)18(30)16-11(19(24)31)5-10(37-4)6-12(16)28/h5-6,14,22,28,30,32,34-36H,7-8H2,1-4H3/t14-,22+,24+,25-,26+/m0/s1 |
| Standard InChI Key | CMHGCGOFAOLPJT-LJADVZERSA-N |
| Isomeric SMILES | CC(=O)C1=C([C@]2(C(=O)C3=C(C4=C(C=C(C=C4O)OC)C(=O)[C@@]35C[C@H](O[C@H]5[C@]2(CC1=O)O)C(C)(C)O)O)O)O |
| Canonical SMILES | CC(=O)C1=C(C2(C(=O)C3=C(C4=C(C=C(C=C4O)OC)C(=O)C35CC(OC5C2(CC1=O)O)C(C)(C)O)O)O)O |
Introduction
Chemical Structure and Properties
Seragakinone A possesses a complex pentacyclic structure with multiple functional groups and stereogenic centers. The key chemical properties of this compound are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C26H26O12 |
| Molecular Weight | 530.5 g/mol |
| IUPAC Name | (1S,3S,5R,6S,11S)-9-acetyl-6,10,11,14,16-pentahydroxy-3-(2-hydroxypropan-2-yl)-18-methoxy-4-oxapentacyclo[11.8.0.01,5.06,11.015,20]henicosa-9,13,15(20),16,18-pentaene-8,12,21-trione |
| Standard InChI | InChI=1S/C26H26O12/c1-9(27)15-13(29)7-25(35)22-24(8-14(38-22)23(2,3)34)17(21(33)26(25,36)20(15)32)18(30)16-11(19(24)31)5-10(37-4)6-12(16)28/h5-6,14,22,28,30,32,34-36H,7-8H2,1-4H3/t14-,22+,24+,25-,26+/m0/s1 |
| Standard InChIKey | CMHGCGOFAOLPJT-LJADVZERSA-N |
| PubChem Compound | 10649887 |
The structure features a densely oxygenated pentacyclic core with a prenyl group situated in a sterically hindered angular position. Structurally, it contains:
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An acetyl group at position 9
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Five hydroxyl groups at positions 6, 10, 11, 14, and 16
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A methoxy group at position 18
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A 2-hydroxypropan-2-yl group at position 3
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Three carbonyl groups at positions 8, 12, and 21
This complex arrangement of functional groups contributes to the compound's biological activities and presents significant challenges for synthetic chemists attempting to recreate its structure in the laboratory.
Isolation and Natural Sources
Seragakinone A was isolated from an unidentified marine fungus that exists in symbiosis with the rhodophyta Ceratodictyon spongiosum . More specifically, it was isolated from the mycelium of a fungus identified as Cocodinium sp., which was separated from the rhodophyta . The isolation was reported as part of research for the utilization of unused marine resources .
The isolation process likely involved standard natural product isolation techniques, including extraction of the fungal material with organic solvents, followed by various chromatographic techniques to purify the compound. The structure was subsequently determined through a combination of spectroscopic analyses, including NMR spectroscopy and X-ray crystallography .
Marine fungi represent an important source of novel bioactive compounds. Their ability to produce structurally diverse secondary metabolites is often enhanced by the symbiotic relationships they form with marine plants and animals. The isolation of Seragakinone A from a fungus living in symbiosis with rhodophyta highlights the importance of these ecological relationships for natural product discovery.
Biological Activities
Seragakinone A has demonstrated several biological activities, primarily antimicrobial and antifungal properties. These activities are summarized in Table 2.
Total Synthesis and Stereochemistry
The total synthesis of Seragakinone A represents a significant achievement in synthetic organic chemistry, particularly due to the compound's complex structure and stereochemistry. In 2011, Takada, Hashimoto, Takikawa, Hikita, and Suzuki reported the enantioselective synthesis of (−)-seragakinone A, which also determined its absolute configuration .
Synthetic Strategy
The synthesis of Seragakinone A involved several key challenges and innovations:
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The establishment of the pentacyclic core structure
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Control of multiple stereogenic centers
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Installation of the angular prenyl substituent
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Determination of the absolute configuration
The synthetic route developed by Suzuki and colleagues addressed these challenges through a carefully planned sequence of reactions, utilizing modern synthetic methodologies and stereoselective transformations .
Key Synthetic Steps
The synthesis began with the construction of a precursor containing the basic framework, which was then elaborated through a series of transformations to introduce the required functionality and stereochemistry. Key steps in the synthesis included:
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An enantioselective benzoin cyclization using a chiral triazolium salt catalyst (B) and triethylamine, which afforded a tetracyclic compound in high yield (86%) with excellent enantioselectivity (99% ee) .
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Installation of the stereogenic center at C5a via a pinacol-type rearrangement, which proceeded with high yield and efficient transfer of stereochemistry .
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A second benzoin condensation using another triazolium salt catalyst, which furnished a ketol intermediate in 90% yield with excellent diastereoselectivity .
Table 3: Key Transformations in the Synthesis of Seragakinone A
Stereochemical Determination
A significant outcome of the synthetic work was the determination of Seragakinone A's absolute stereochemistry. The stereochemistry of key intermediates was verified through X-ray crystallographic analysis, confirming the absolute configuration of the synthesized compound and, by extension, the natural product itself .
This work established that the natural Seragakinone A possesses the stereochemistry indicated in its IUPAC name: (1S,3S,5R,6S,11S)-9-acetyl-6,10,11,14,16-pentahydroxy-3-(2-hydroxypropan-2-yl)-18-methoxy-4-oxapentacyclo[11.8.0.01,5.06,11.015,20]henicosa-9,13,15(20),16,18-pentaene-8,12,21-trione.
Applications in Synthetic Chemistry
The synthesis of Seragakinone A has contributed significantly to the advancement of synthetic methodologies and has become a notable example in organic chemistry research and education.
N-Heterocyclic Carbene Catalysis
The total synthesis of Seragakinone A showcases the power of N-heterocyclic carbene (NHC) catalysis in constructing complex molecular frameworks. The use of NHC catalysis in the key benzoin condensation steps demonstrates how this methodology can be applied to create stereogenic centers with high selectivity .
In particular, the work on Seragakinone A forms part of a broader trend in utilizing NHC catalysis for the total synthesis of natural products, as documented in comprehensive reviews of this field . The successful application of this methodology to such a complex target has helped validate its utility and expand its scope.
Pinacol Rearrangement Strategy
The synthesis employed a pinacol-type rearrangement to install the angular prenyl substituent, showcasing this reaction's utility in creating quaternary stereogenic centers . This transformation represents an elegant solution to the challenging problem of introducing substituents at sterically hindered positions.
The isoxazole-directed pinacol rearrangement used in the synthesis of Seragakinone A has been highlighted as a noteworthy example of this transformation in molecular rearrangements in organic synthesis . This application demonstrates how classical reactions can be adapted and applied to solve complex synthetic problems.
Model System for Academic Research
Seragakinone A has been included in synthesis problems for academic teaching and research, serving as a challenging target for testing synthetic strategies and methodologies . Its complex structure makes it an excellent case study for teaching advanced concepts in organic synthesis and stereochemistry.
The synthesis of Seragakinone A is often listed alongside other notable natural product syntheses, highlighting its significance in the field . This recognition underscores the impact of this work on the broader chemical community.
Future Research Directions
Research on Seragakinone A continues to evolve, with several promising directions for future investigation:
Structure-Activity Relationship Studies
The complex structure of Seragakinone A presents opportunities for structural simplification and optimization. Future research could focus on identifying the pharmacophore responsible for its antimicrobial activity and developing simplified analogs with improved properties.
By systematically modifying different parts of the molecule and testing the resulting compounds for biological activity, researchers could develop a detailed understanding of which structural features are essential for activity. This information could guide the design of more potent and selective derivatives.
Mechanism of Action Studies
Detailed investigations into the mechanism of Seragakinone A's antimicrobial and antifungal activities would provide valuable insights for drug development. Understanding how the compound interacts with its biological targets could guide the design of more potent and selective derivatives.
Such studies might include:
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Identification of specific protein targets
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Analysis of effects on bacterial or fungal cell membranes
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Investigation of potential interference with essential microbial processes
Improved Synthetic Routes
Potential approaches could include:
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Development of convergent synthetic strategies
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Application of newer catalytic methods
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Exploration of biocatalytic approaches for key transformations
Exploration of Additional Biological Activities
Given the structural complexity of Seragakinone A, it may possess additional biological activities beyond its known antimicrobial properties. Screening the compound against a wider range of biological targets could reveal new potential applications.
Areas for investigation might include:
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Anti-cancer activity
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Anti-inflammatory properties
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Immunomodulatory effects
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Activity against parasitic organisms
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